molecular formula C7H8N2O3S2 B1328214 (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide CAS No. 1030422-56-0

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide

Cat. No.: B1328214
CAS No.: 1030422-56-0
M. Wt: 232.3 g/mol
InChI Key: PJVSHEYUKKVEEC-YVMONPNESA-N
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Description

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazinone ring, and an oxime functional group. The presence of sulfur and nitrogen atoms in the ring structure contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by oxidation and oximation steps. The reaction conditions often require the use of strong acids or bases, and the presence of oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno ring or the oxime group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted thiazines.

Scientific Research Applications

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide involves its interaction with biological targets such as enzymes or receptors. The sulfur and nitrogen atoms in the ring structure can form hydrogen bonds and π-π interactions with biological molecules, leading to inhibition or modulation of their activity. The oxime group can also participate in nucleophilic or electrophilic reactions, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.

    2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Investigated as PI3Kδ inhibitors with potential anticancer properties.

Uniqueness

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide is unique due to its specific ring structure and the presence of an oxime group, which imparts distinct chemical reactivity and biological activity compared to other thiazine derivatives.

Properties

IUPAC Name

(NZ)-N-(2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S2/c1-9-4-5(8-10)7-6(2-3-13-7)14(9,11)12/h2-3,10H,4H2,1H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVSHEYUKKVEEC-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=NO)C2=C(S1(=O)=O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=N/O)/C2=C(S1(=O)=O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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